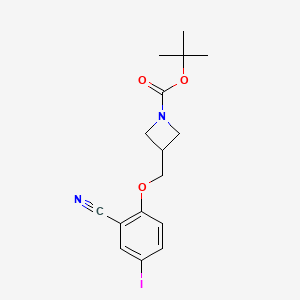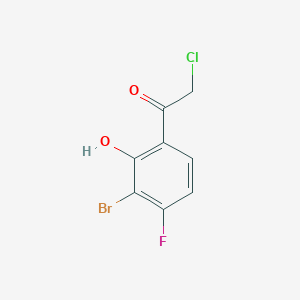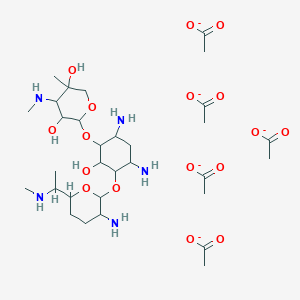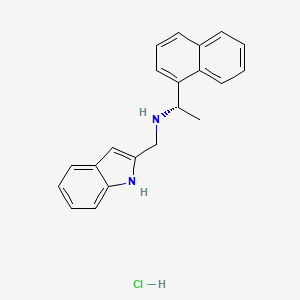
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose typically involves the glycosylation of D-glucose with L-rhamnose. The reaction conditions often include the use of a suitable glycosyl donor and acceptor, along with catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond . The reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or enzymatic synthesis. These methods offer advantages in terms of specificity and yield, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of glycosides with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential insulin mimetic activity, making it a prospective anti-diabetic agent.
Industry: Utilized in the production of natural sweeteners and flavor enhancers.
Wirkmechanismus
The mechanism of action of 2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. For instance, its insulin mimetic activity is believed to be mediated through the activation of insulin receptors and subsequent signaling pathways that regulate glucose uptake and metabolism . The compound may also interact with other proteins and enzymes involved in carbohydrate metabolism.
Vergleich Mit ähnlichen Verbindungen
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose can be compared with other similar disaccharides, such as:
Neohesperidin: A flavonoid glycoside containing neohesperidose.
Rhoifolin: A flavonoid glycoside with similar sugar moieties.
Neoeriocitrin: Another flavonoid glycoside containing neohesperidose.
Eigenschaften
CAS-Nummer |
19949-48-5 |
|---|---|
Molekularformel |
C12H22O10 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1 |
InChI-Schlüssel |
VSRVRBXGIRFARR-OUEGHFHCSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)






![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)



